(1S,2S)-2-phenylcyclopentanamine
Overview
Description
(1S,2S)-2-phenylcyclopentanamine is a chiral amine compound characterized by a cyclopentane ring substituted with a phenyl group and an amine group. The compound’s chirality arises from the two stereocenters at the 1 and 2 positions of the cyclopentane ring, making it an important molecule in asymmetric synthesis and chiral chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-phenylcyclopentanamine typically involves the asymmetric hydrogenation of a suitable precursor, such as a cyclopentene derivative. Catalysts like rhodium or ruthenium complexes are often employed to achieve high enantioselectivity. The reaction conditions usually include hydrogen gas at elevated pressures and temperatures, along with the appropriate chiral ligands to induce the desired stereochemistry .
Industrial Production Methods: Industrial production of this compound may involve similar catalytic asymmetric hydrogenation processes but on a larger scale. Continuous flow reactors and optimized reaction conditions are used to ensure high yield and purity. The use of recyclable catalysts and green chemistry principles is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: (1S,2S)-2-phenylcyclopentanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products:
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
(1S,2S)-2-phenylcyclopentanamine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s chiral nature makes it valuable in studying enzyme-substrate interactions and chiral recognition processes.
Medicine: It serves as an intermediate in the synthesis of drugs with chiral centers, contributing to the development of enantiomerically pure pharmaceuticals.
Industry: The compound is used in the production of chiral catalysts and ligands for asymmetric synthesis
Mechanism of Action
The mechanism of action of (1S,2S)-2-phenylcyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers allow it to fit into chiral binding sites, influencing the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
- (1R,2R)-2-phenylcyclopentanamine
- (1S,2S)-2-phenylcyclohexanamine
- (1R,2R)-2-phenylcyclohexanamine
Comparison: (1S,2S)-2-phenylcyclopentanamine is unique due to its specific stereochemistry and the presence of a cyclopentane ring. Compared to its cyclohexane analogs, the cyclopentane ring introduces different steric and electronic effects, influencing the compound’s reactivity and interactions with molecular targets. The specific (1S,2S) configuration also imparts distinct chiral properties, making it valuable in asymmetric synthesis and chiral recognition studies .
Properties
IUPAC Name |
(1S,2S)-2-phenylcyclopentan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8,12H2/t10-,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGYTYNUZHDMPP-QWRGUYRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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